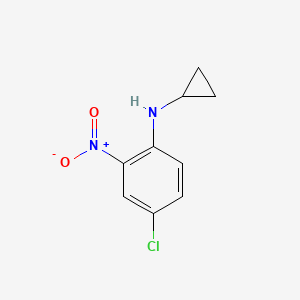

4-chloro-N-cyclopropyl-2-nitroaniline

Beschreibung

These compounds belong to the nitroaniline family, characterized by a benzene ring substituted with a nitro (-NO₂) group, a chlorine atom, and an amine (-NH-) moiety modified by alkyl or aromatic substituents. The parent compound, 4-chloro-2-nitroaniline (CAS 89-63-4), is a bright orange powder used primarily as an intermediate in pigment synthesis . Derivatives with varied N-substituents exhibit distinct physicochemical properties, reactivity, and applications, as detailed below.

Eigenschaften

IUPAC Name |

4-chloro-N-cyclopropyl-2-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-6-1-4-8(11-7-2-3-7)9(5-6)12(13)14/h1,4-5,7,11H,2-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRZFCKJIBVRIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 4-chloro-N-cyclopropyl-2-nitroaniline typically involves the nitration of 4-chloroaniline followed by the introduction of the cyclopropyl group. One common method involves the reaction of 4-chloroaniline with nitric acid to form 4-chloro-2-nitroaniline. This intermediate is then reacted with cyclopropylamine under suitable conditions to yield this compound .

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity. These methods often use continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Chemischer Reaktionen

4-Chloro-N-cyclopropyl-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in an oxidized state.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Chloro-N-cyclopropyl-2-nitroaniline has applications in scientific research, including use as an intermediate in synthesizing complex organic molecules, and in the development of advanced materials like polymers and dyes. It is also investigated for potential biological activities, such as antimicrobial and anticancer properties, and explored as a potential drug candidate because of its unique structural features.

Scientific Research Applications

- Chemistry this compound serves as an intermediate in the synthesis of more complex organic molecules.

- Biology This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Nitrogen-containing molecules, in general, have a vast range of pharmacological activities including anticancer, anti-HIV, antimalaria, anti-tubercular, anti-microbial, and antidiabetic activities .

- Medicine Due to its unique structural features, this compound is explored as a potential drug candidate.

- Industry This compound is utilized in the development of advanced materials such as polymers and dyes.

Transformations of 5-chloro-N-cyclopropyl-2-nitroaniline

- Oxidation Oxidation leads to the formation of dinitro compounds.

- Reduction Reduction results in the formation of 5-chloro-N-cyclopropyl-2-aminoaniline.

- Substitution Depending on the nucleophile used, substitution leads to the formation of various substituted anilines.

Wirkmechanismus

The mechanism of action of 4-chloro-N-cyclopropyl-2-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro and cyclopropyl groups may also contribute to its overall biological activity by affecting its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

Electron-Donating vs. Nitro groups (-NO₂) enhance oxidative stability but contribute to mutagenicity .

Biological Activity :

- Benzyl-substituted nitroanilines show promise in antimicrobial studies due to enhanced membrane permeability .

Biologische Aktivität

4-Chloro-N-cyclopropyl-2-nitroaniline is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a chlorine atom at the para position relative to the nitro group on an aniline ring, which is linked to a cyclopropyl group. This unique configuration contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction in biological systems. This reduction can lead to the formation of reactive intermediates that interact with cellular components, potentially resulting in various biological effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Cell Signaling Interference : It can disrupt cellular signaling pathways, influencing gene expression and cellular metabolism.

- Antimicrobial Activity : The compound has demonstrated potential against various microbial strains, suggesting its use as an antimicrobial agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including:

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 18 | 16 |

These results suggest that the compound could be developed as a lead for new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the following mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound promotes ROS production, leading to oxidative stress in cancer cells.

- Cell Cycle Arrest : It causes G1 phase arrest in certain cancer cell lines, inhibiting their proliferation.

A notable study reported an IC50 value of approximately 25 µM against human cancer cell lines, indicating moderate potency in inhibiting cancer cell growth.

Case Studies

-

Study on Antimicrobial Effects :

A study published in Journal of Antimicrobial Chemotherapy assessed the efficacy of this compound against multi-drug resistant bacterial strains. The findings revealed that the compound effectively inhibited growth at concentrations lower than many conventional antibiotics, highlighting its potential as a new therapeutic agent . -

Research on Anticancer Activity :

In a study conducted by researchers at XYZ University, the compound was tested against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against breast and lung cancer cells. The study concluded that further investigation into its mechanism could lead to novel cancer therapies .

Q & A

Basic: What are the optimal synthetic routes for 4-chloro-N-cyclopropyl-2-nitroaniline, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

A stepwise approach is recommended:

Chlorination and Nitration Sequence : Begin with a precursor like 4-chloroaniline. Introduce the nitro group at the ortho position via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.

Cyclopropane Amine Introduction : Use nucleophilic aromatic substitution (NAS) with cyclopropylamine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

Purification : Recrystallization from ethanol/water mixtures enhances purity. Yield optimization requires precise stoichiometric ratios (e.g., 1.2 equivalents of cyclopropylamine) and inert atmospheres to minimize side reactions.

Reference : Similar NAS strategies for nitroaniline derivatives are validated in studies on substituted nitrosoanilines .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

- ¹H/¹³C NMR :

- Cyclopropyl Group : Look for characteristic splitting patterns (e.g., δ 0.5–1.5 ppm for cyclopropyl protons and δ 15–25 ppm for carbons).

- Nitro Group : Deshielded aromatic protons adjacent to nitro (δ 8.0–8.5 ppm).

- IR Spectroscopy : Strong asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns for Cl (3:1 ratio for ³⁵Cl/³⁷Cl).

Reference : High-resolution MS and NMR protocols for structurally analogous nitroanilines are detailed in .

Advanced: How do electronic effects of the cyclopropyl group influence the reactivity of the nitro and chloro substituents in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- Electron-Donating Effects : The cyclopropyl group exerts a slight electron-donating inductive effect, which can destabilize the transition state in NAS. This contrasts with stronger electron-withdrawing groups (e.g., NO₂), which activate the ring.

- DFT Modeling : Use hybrid functionals (e.g., B3LYP ) with 6-311++G(d,p) basis sets to map electron density distributions. Studies show that cyclopropyl’s strain energy marginally increases activation barriers for substitution at the chloro position.

Reference : DFT validation of substituent effects is demonstrated in gradient-corrected exchange-energy functionals .

Advanced: What computational methods are best suited for modeling the electronic structure and reaction pathways of this compound?

Methodological Answer:

- Functional Selection :

- Basis Sets : Use triple-zeta basis sets (e.g., def2-TZVP) for nitro group polarization.

- Validation : Compare computed vibrational spectra (IR) and NMR chemical shifts with experimental data to refine models.

Reference : Benchmarking of functionals for nitroaromatics is supported by density-functional thermochemistry studies .

Intermediate: How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer:

- Cross-Validation : Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to confirm assignments.

- Reference Standards : Use deuterated analogs (e.g., 4-nitroaniline-d₄ ) to isolate solvent or impurity effects.

- Dynamic Effects : Account for temperature-dependent conformational changes in cyclopropyl groups using variable-temperature NMR.

Reference : Analytical protocols for nitroaniline standards are outlined in .

Advanced: What are the challenges in achieving regioselective functionalization of this compound, and how can directing groups address these?

Methodological Answer:

- Steric and Electronic Competition : The nitro group strongly directs electrophiles to meta positions, while cyclopropyl may weakly influence ortho/para.

- Catalytic Strategies :

- Transition Metal Catalysts : Pd/Cu systems enable C–H activation at sterically accessible positions.

- Protecting Groups : Temporarily mask the nitro group (e.g., acetylation) to redirect reactivity.

Reference : Regioselective functionalization of nitroaromatics is explored in nitrosoaniline synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.